1-pentyl-2,2',3,3',4,4',5,5,5-d9-8-quinolinylester-1H-indole-3-carboxylicacid
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Overview
Description
PB-22-d9, also known as 1-pentyl-2,2,3,3,4,4,5,5,5-d9-1H-indole-3-carboxylic acid, 8-quinolinyl ester, is a deuterated form of PB-22. It is a synthetic cannabinoid that mimics the effects of delta-9-tetrahydrocannabinol (Δ9-THC), the active component in cannabis. PB-22-d9 is primarily used as an analytical reference standard in forensic and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PB-22-d9 involves the deuteration of PB-22. The process typically starts with the preparation of 1-pentyl-1H-indole-3-carboxylic acid, which is then esterified with 8-quinolinol. The deuteration is achieved by using deuterated reagents to replace hydrogen atoms with deuterium. The reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the exchange of hydrogen with deuterium .
Industrial Production Methods
Industrial production of PB-22-d9 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of automated reactors and advanced analytical techniques helps in maintaining the high standards required for research and forensic applications .
Chemical Reactions Analysis
Types of Reactions
PB-22-d9 undergoes various chemical reactions, including:
Oxidation: PB-22-d9 can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert PB-22-d9 to its corresponding alcohols.
Substitution: Substitution reactions can occur at the indole ring or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of PB-22-d9, such as carboxylic acids, alcohols, and substituted indoles .
Scientific Research Applications
PB-22-d9 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as an internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for the quantification of PB-22.
Biology: Studied for its interactions with cannabinoid receptors and its potential effects on biological systems.
Medicine: Investigated for its potential therapeutic effects and as a tool for understanding the pharmacology of synthetic cannabinoids.
Mechanism of Action
PB-22-d9 exerts its effects by binding to cannabinoid receptors, primarily CB1 and CB2 receptors, in the central nervous system and peripheral tissues. This binding mimics the effects of delta-9-tetrahydrocannabinol, leading to similar pharmacological effects. The activation of these receptors triggers a cascade of intracellular signaling pathways, resulting in various physiological and behavioral effects .
Comparison with Similar Compounds
PB-22-d9 is compared with other synthetic cannabinoids such as:
JWH-018: Another synthetic cannabinoid with similar effects but different chemical structure.
AM-2201: Known for its high potency and similar receptor binding profile.
UR-144: Structurally different but shares similar pharmacological effects.
PB-22-d9 is unique due to its deuterated form, which provides advantages in analytical applications, such as improved stability and distinct mass spectral properties .
Properties
Molecular Formula |
C23H22N2O2 |
---|---|
Molecular Weight |
367.5 g/mol |
IUPAC Name |
quinolin-8-yl 1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indole-3-carboxylate |
InChI |
InChI=1S/C23H22N2O2/c1-2-3-6-15-25-16-19(18-11-4-5-12-20(18)25)23(26)27-21-13-7-9-17-10-8-14-24-22(17)21/h4-5,7-14,16H,2-3,6,15H2,1H3/i1D3,2D2,3D2,6D2 |
InChI Key |
ZAVGICCEAOUWFM-YGYNLGCDSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CN1C=C(C2=CC=CC=C21)C(=O)OC3=CC=CC4=C3N=CC=C4 |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)OC3=CC=CC4=C3N=CC=C4 |
Origin of Product |
United States |
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